Propionyl-leupeptin hemisulfate salt
Description
Historical Context of Protease Inhibitor Development
The development of protease inhibitors as therapeutic and research tools emerged from fundamental discoveries in the mid-20th century regarding enzymatic regulation in biological systems. Early investigations into protease inhibition began with the recognition that many physiological processes depend on the precise regulation of proteolytic enzyme activity, and that disruption of this equilibrium could have dramatic biological consequences. The systematic study of naturally occurring protease inhibitors gained momentum during the 1960s and 1970s, when researchers began isolating and characterizing various inhibitory compounds from microbial sources.
The discovery of leupeptin and its derivatives marked a pivotal moment in protease inhibitor research, as these compounds demonstrated remarkable specificity and potency against multiple classes of proteases. The initial isolation of leupeptin from actinomycetes cultures revealed a new class of peptidyl arginal inhibitors that could effectively block both serine and cysteine proteases without affecting other enzymatic activities. This selectivity made leupeptin derivatives particularly valuable for biochemical research applications where specific protease inhibition was required without interference with other cellular processes.
The historical significance of propionyl-leupeptin emerged from comparative studies that demonstrated structural variations in the amino-terminal acyl group could significantly alter inhibitory properties and specificity profiles. Research conducted on Streptomyces griseus strain 254 revealed that propionyl-leupeptin possessed distinct inhibitory characteristics compared to the acetyl form, particularly in its interactions with blood coagulation and fibrinolytic serine proteases. These findings established propionyl-leupeptin as a valuable research tool and potential therapeutic candidate, contributing to the broader understanding of structure-activity relationships in peptidyl arginal inhibitors.
Taxonomic Origins of Leupeptin Derivatives
Leupeptin derivatives, including propionyl-leupeptin hemisulfate salt, originate primarily from actinomycetes, a diverse group of gram-positive bacteria known for their prolific production of bioactive secondary metabolites. The taxonomic distribution of leupeptin-producing organisms spans multiple genera within the actinomycetes, with particularly significant contributions from Streptomyces species. Streptomyces roseus strain MA839-A1 represents one of the most extensively studied leupeptin producers, serving as a model system for understanding the biosynthetic pathways involved in leupeptin production.
The biosynthetic machinery responsible for leupeptin production involves specialized enzymatic systems, including a leucine acetyltransferase enzyme that catalyzes the acetylation of leucine residues with acetyl-coenzyme A. This enzyme, with a molecular weight of approximately 27,000 daltons, demonstrates broad specificity for both acyl donors and acceptors, explaining the structural diversity observed among leupeptin derivatives. The enzyme accepts propionyl-coenzyme A as an alternative substrate, though with reduced efficiency compared to acetyl-coenzyme A, which accounts for the natural occurrence of propionyl-leupeptin alongside the acetyl form.
Research on Streptomyces griseus strain 254, isolated from soil samples in Fujian Province, China, revealed the production of multiple leupeptin analogues with varying structural characteristics. This strain produces a complex mixture of peptidyl arginal inhibitors, including R-Val-Val-argininal, R-Leu-Leu-argininal, R-Ile-Ile-argininal, and R-Thr-Thr-argininal derivatives, where the R-group includes propionyl modifications. The structural variability observed in these natural products reflects the metabolic flexibility of actinomycetes in producing structurally related but functionally distinct bioactive compounds.
Additional taxonomic studies have identified leupeptin production in Streptomyces exfoliatus SMF13, which produces leupeptin alongside various extracellular proteases. This organism demonstrates a sophisticated regulatory system where leupeptin production is closely associated with growth phases, and the compound is subsequently inactivated by a leupeptin-inactivating protein during stationary phase growth. The physiological role of leupeptin in these organisms appears to involve regulation of endogenous protease activity, particularly trypsin-like proteases, suggesting an evolutionary adaptation for controlling protein metabolism during different growth conditions.
Position Within the Serine/Cysteine Protease Inhibitor Class
This compound occupies a distinct position within the broader classification of serine and cysteine protease inhibitors, functioning as a competitive transition state inhibitor with reversible binding characteristics. The compound belongs to the peptidyl arginal inhibitor family, which is distinguished by the presence of a terminal aldehyde group that serves as the primary reactive moiety for protease binding. This aldehyde functionality enables the formation of covalent interactions with catalytic residues in target proteases, specifically forming hemiacetal or hemithioacetal bonds with serine or cysteine residues in the active sites of their respective protease targets.
The inhibitory mechanism of this compound involves reversible binding to the active sites of proteases, preventing substrate access and thereby inhibiting enzymatic activity. The compound demonstrates particularly high affinity for trypsin-like serine proteases, with inhibition constants in the nanomolar range for key targets such as trypsin, plasmin, and specific kallikrein enzymes. Against cysteine proteases, propionyl-leupeptin shows significant activity against papain, cathepsin B, and endoproteinase Lys-C, with the aldehyde group forming a covalent bond with the catalytic cysteine residue.
The specificity profile of this compound distinguishes it from other protease inhibitor classes through its selective targeting of specific protease families while showing minimal activity against others. The compound exhibits strong inhibitory effects against proteolytic activities of plasmin, trypsin, and papain, but demonstrates weaker inhibition against esterolytic activities of the same enzymes. Notably, propionyl-leupeptin shows no significant inhibitory activity against alpha-chymotrypsin or thrombin, indicating a high degree of selectivity that makes it valuable for research applications requiring specific protease inhibition.
| Protease Target | Inhibition Constant (Ki) | Inhibitory Activity Level |
|---|---|---|
| Trypsin | 3.5 nanomolar | Strong proteolytic inhibition |
| Plasmin | 3.4 nanomolar | Strong proteolytic inhibition |
| Cathepsin B | 4.1 nanomolar | Strong proteolytic inhibition |
| Papain | 1.3-1.4 micromolar | Strong proteolytic inhibition |
| Kallikrein | Variable | Moderate esterolytic inhibition |
| Alpha-chymotrypsin | Not applicable | No significant inhibition |
| Thrombin | Not applicable | No significant inhibition |
Properties
IUPAC Name |
N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-2-(propanoylamino)pentanamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H40N6O4.H2O4S/c2*1-6-18(29)26-16(10-13(2)3)20(31)27-17(11-14(4)5)19(30)25-15(12-28)8-7-9-24-21(22)23;1-5(2,3)4/h2*12-17H,6-11H2,1-5H3,(H,25,30)(H,26,29)(H,27,31)(H4,22,23,24);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQUQGVONEIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.CCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82N12O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703022 | |
| Record name | Sulfuric acid--N-propanoylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
979.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24365-46-6 | |
| Record name | Sulfuric acid--N-propanoylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Peptide Aldehyde Synthesis
The core peptide sequence is propionyl-leucyl-leucyl-argininal, where argininal is the arginine residue in its aldehyde form. The synthesis typically follows these steps:
- Step 1: Peptide Chain Assembly
The tripeptide is assembled by sequential coupling of protected amino acids using standard peptide coupling reagents (e.g., BOP, HBTU) in anhydrous solvents such as DMF. The N-terminus is capped with a propionyl group instead of the more common acetyl group to yield the propionyl derivative. - Step 2: Conversion to Aldehyde
The C-terminal arginine is converted to its aldehyde form (argininal) through selective reduction of the corresponding acid or ester precursor, often via reduction of an intermediate oxazolidine or by controlled reduction of a protected arginine derivative. - Step 3: Purification
The crude peptide aldehyde is purified by chromatographic techniques such as flash chromatography or preparative HPLC to isolate the desired compound free of byproducts and isomers.
Hemisulfate Salt Formation
- The purified peptide aldehyde is reacted with sulfuric acid in stoichiometric amounts to form the hemisulfate salt.
- This salt formation enhances the compound's solubility in aqueous media and stabilizes the aldehyde moiety against racemization and oxidation.
- The resulting product is isolated as a white powder, often by lyophilization or crystallization from suitable solvents.
Detailed Preparation Protocol (Based on Synthetic Peptide Chemistry)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Protected amino acids (N-propionyl-L-leucine, L-leucine, L-arginine derivatives), coupling reagents (e.g., BOP), anhydrous DMF | Sequential coupling of amino acids on solid or in solution phase | Formation of protected tripeptide chain with propionyl N-terminus |
| 2 | Selective reduction reagents (e.g., sodium borohydride derivatives) | Conversion of C-terminal arginine to argininal aldehyde | Formation of tripeptide aldehyde |
| 3 | Purification by flash chromatography or preparative HPLC | Removal of impurities and isomers | Pure propionyl-leupeptin peptide aldehyde |
| 4 | Sulfuric acid (½ molar equivalent) in aqueous or alcoholic solvent | Salt formation to yield hemisulfate salt | Stable, soluble this compound |
Research Findings on Preparation and Activity
- Propionyl-leupeptin was originally isolated as a natural product mixture with acetyl-leupeptin from microbial sources but is now primarily prepared synthetically for purity and reproducibility.
- Synthetic methods have been optimized to yield high-purity peptide aldehydes with inhibitory activity against cysteine and serine proteases such as calpain, cathepsins, and trypsin.
- The hemisulfate salt form was the first commercially available synthetic salt, providing a benchmark for research and pharmaceutical applications.
- The primary inactivation mechanism during preparation and storage is racemization of the L-argininal moiety to the D-form, which is inactive. Oxidation of the aldehyde to the corresponding acid retains partial activity but is generally avoided.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Peptide sequence | Propionyl-Leu-Leu-Arginal |
| Molecular weight | ~475.6 (anhydrous) |
| Salt form | Hemisulfate (½ molar equivalent H2SO4) |
| Solvents for synthesis | Anhydrous DMF, ethanol, water |
| Coupling reagents | BOP, HBTU, DIPEA |
| Purification methods | Flash chromatography, preparative HPLC |
| Stability conditions | Powder: frozen, dry; Solution: 4 °C (1 week), –20 °C (months) |
| Storage | Lyophilized powder at –20 °C |
| Inactivation risks | Racemization of L-argininal, oxidation |
Chemical Reactions Analysis
Types of Reactions: Propionyl-leupeptin hemisulfate salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired modifications.
Common Reagents and Conditions: The reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the success of the reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted derivatives. These products are often used in further research and development.
Scientific Research Applications
Protease Inhibition
Propionyl-leupeptin hemisulfate salt is predominantly used to inhibit proteases, which are enzymes that break down proteins. Its mechanism involves binding to the active sites of proteases, thus preventing them from cleaving peptide bonds. This inhibition is crucial in several research applications:
- Protein Degradation Studies : By inhibiting proteases, researchers can study the stability and degradation pathways of proteins under various conditions.
- Enzyme Kinetics : It allows for the investigation of enzyme activity and regulation by providing a controlled environment where protease activity is suppressed.
Therapeutic Research
The compound has been utilized in studies related to various diseases where protease activity plays a significant role:
- Cancer Research : Proteases are involved in tumor progression and metastasis. Propionyl-leupeptin has been employed in studies to understand how inhibiting these enzymes can affect cancer cell behavior and survival rates.
- Neurodegenerative Disorders : Research indicates that proteases contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's. Propionyl-leupeptin has been used to explore its effects on protein aggregation and cellular toxicity associated with these conditions .
Protein Purification
In protein purification protocols, this compound is often included to prevent the degradation of target proteins by endogenous proteases during extraction and purification processes. This application is particularly vital when isolating sensitive proteins from complex biological samples .
Biochemical Studies
The compound is frequently used in various biochemical assays:
- Cell Signaling Pathways : By inhibiting specific proteases, researchers can dissect signaling pathways that involve protein cleavage, aiding in the understanding of cellular responses to stimuli.
- Gene Expression Studies : Protease inhibitors like propionyl-leupeptin are utilized to maintain protein levels during transcriptional analysis, ensuring accurate measurements of gene expression .
Case Study 1: Inhibition of Cathepsins in Cancer Cells
A study demonstrated that treatment with propionyl-leupeptin significantly reduced cathepsin activity in cancer cell lines, leading to decreased invasion and migration capabilities. This suggests its potential as a therapeutic agent in cancer treatment by targeting proteolytic pathways involved in metastasis .
Case Study 2: Neuroprotective Effects
In animal models of neurodegeneration, propionyl-leupeptin was shown to protect neuronal cells from apoptosis induced by toxic protein aggregates. This highlights its role not only as a protease inhibitor but also as a potential neuroprotective agent in therapeutic contexts .
Comparison with Other Protease Inhibitors
| Compound | Target Proteases | Applications |
|---|---|---|
| Propionyl-Leupeptin | Trypsin, Chymotrypsin, Cathepsins | Cancer research, neurodegenerative studies |
| Aprotinin | Serine Proteases | General protease inhibition |
| AEBSF | Cysteine Proteases | Enzyme kinetics studies |
Mechanism of Action
The mechanism by which propionyl-leupeptin hemisulfate salt exerts its effects involves the inhibition of proteases. It binds to the active sites of these enzymes, preventing them from cleaving peptide bonds. This inhibition is crucial in regulating various biological processes and has significant implications in both research and therapeutic applications.
Molecular Targets and Pathways Involved: this compound targets a range of proteases, including trypsin, chymotrypsin, and elastase. By inhibiting these enzymes, it affects pathways involved in protein degradation, cell signaling, and immune responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propionyl-leupeptin Hemisulfate and Related Compounds
Key Differentiators
Protease Inhibition Specificity
Propionyl-leupeptin hemisulfate salt exhibits dual inhibition of cysteine and serine proteases, unlike sodium alkylsulfonates (e.g., Sodium 1-Heptanesulfonate), which lack enzymatic targeting . Its propionyl group enhances binding affinity compared to unmodified leupeptin, as evidenced by its efficacy in isolating estrogen receptor complexes at lower concentrations .
Industrial Relevance
While 1-[4(S)-azido-cytosine hemisulfate (Patent: [3]) is optimized for pharmaceutical manufacturing, propionyl-leupeptin hemisulfate is tailored for laboratory use, emphasizing high purity (>95%) and precise enzymatic control .
Research Findings
- Efficacy in Receptor Studies : Propionyl-leupeptin concentrations ≥10 µM yield 40% larger estrogen receptor complexes than acetyl-leupeptin, demonstrating superior stabilization .
- Cost and Availability: Priced at $325/25 mg (Santa Cruz Biotechnology), it is more expensive than general protease inhibitors but justified by its specificity .
- Synergy with Other Inhibitors: Often used alongside phosphatase inhibitors (e.g., okadaic acid) for comprehensive protein stabilization, a strategy less common with non-proteolytic salts like sodium sulfonates .
Biological Activity
Propionyl-leupeptin hemisulfate salt is a synthetic peptide inhibitor derived from the natural compound leupeptin, which is produced by actinomycetes. This compound has gained attention in biochemical research due to its ability to inhibit various proteases, making it a valuable tool in studies related to protein degradation, enzyme kinetics, and therapeutic development.
- Molecular Formula : CHNO · ½ HSO
- Molecular Weight : 475.6 g/mol
- CAS Number : 24365-46-6
- Solubility : Soluble in water (50 mg/mL)
Propionyl-leupeptin acts primarily as a reversible competitive inhibitor of proteases, specifically targeting serine and cysteine proteases. It binds to the active sites of these enzymes, preventing them from cleaving peptide bonds. This inhibition is crucial for regulating biological processes such as cell signaling and immune responses.
Inhibitory Activity
The inhibitory activity of propionyl-leupeptin against various proteases has been well-documented. Below is a summary of its effects on selected enzymes:
| Protease | Inhibition Type | IC50 (µM) |
|---|---|---|
| Trypsin | Competitive | 20-50 |
| Cathepsin B | Competitive | 12.5 |
| Calpain | Competitive | 10-30 |
| Papain | Competitive | 25 |
| Mpro (SARS-CoV-2) | Potentially covalent | 127.2 |
Case Studies and Research Findings
-
Protease Inhibition in Disease Models :
- Research has shown that propionyl-leupeptin can delay muscular dystrophy in mouse models by inhibiting proteolytic activity that contributes to muscle degradation .
- In studies involving autoimmune diseases, rabbits treated with leupeptin did not develop experimental autoimmune myasthenia gravis despite exposure to acetylcholine receptor injections, indicating its protective role against certain autoimmune responses .
-
Antiviral Activity :
- A study demonstrated that leupeptin could inhibit the replication of human coronavirus strain 229E in vitro, suggesting potential applications in antiviral therapies . The compound's inhibitory activity against the main protease (Mpro) of SARS-CoV-2 was also evaluated, showing an IC50 value of 127.2 µM, although further studies are needed to confirm its covalent inhibition mechanism .
-
Biochemical Applications :
- Propionyl-leupeptin is widely utilized in protein research for its ability to stabilize proteins by inhibiting degradation during purification processes . It is often included in lysis buffers to preserve protein integrity during extraction procedures.
Safety and Handling
While propionyl-leupeptin is generally regarded as safe for laboratory use, it is important to follow standard safety protocols when handling chemical compounds. The product should be stored in a cool, dry place and handled with appropriate personal protective equipment.
Q & A
Q. What are the recommended storage conditions and handling protocols for Propionyl-leupeptin hemisulfate salt to ensure stability in experimental settings?
Methodological Answer: this compound should be stored at –20°C in a desiccated environment to prevent hydrolysis. Prior to use, reconstitute the compound in sterile, ultrapure water (e.g., HPLC-grade) at a concentration of 10–20 mM. Aliquot and avoid repeated freeze-thaw cycles to maintain inhibitory efficacy. Purity (>95%) should be verified via HPLC before critical experiments .
Q. What concentration ranges are effective for inhibiting calcium-dependent proteases like calpain in in vitro assays?
Methodological Answer: For calpain inhibition, a working concentration of 10–50 µM is typically effective. However, titrate the inhibitor in pilot experiments using fluorogenic substrates (e.g., Suc-LLVY-AMC) to determine the IC50 specific to your assay conditions. Include negative controls (e.g., DMSO vehicle) to account for solvent effects .
Q. How does the molecular structure of this compound contribute to its protease inhibition mechanism?
Methodological Answer: The compound’s structure (C21H40N6O4·½H2SO4) includes an argininal aldehyde group that covalently binds to the active site of serine and cysteine proteases, forming a reversible hemiacetal intermediate. This mechanism competitively inhibits substrate cleavage. Confirm specificity using protease activity assays with and without the inhibitor .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the efficacy of this compound across different cell lysate preparations?
Methodological Answer: Contradictions may arise from variations in endogenous protease levels or lysate pH. Standardize lysate preparation (e.g., buffer composition, extraction time) and pre-treat samples with a broad-spectrum protease inhibitor cocktail. Quantify residual protease activity using a fluorometric assay. Cross-validate results with alternative inhibitors (e.g., E-64 for cysteine proteases) .
Q. What methodological controls are essential to ensure specificity in protease inhibition studies using this compound?
Methodological Answer:
- Include positive controls (e.g., purified calpain treated with the inhibitor) and negative controls (lysates without inhibitor).
- Use zymography or activity-based probes to confirm target protease inhibition.
- Validate off-target effects via proteome-wide activity profiling or SILAC-based mass spectrometry .
Q. In studies where this compound fails to prevent target protein degradation, what alternative approaches can validate its inhibitory role?
Methodological Answer:
- Perform time-course experiments to assess degradation kinetics and adjust inhibitor pre-incubation time.
- Combine with knockdown models (e.g., siRNA targeting proteases) to confirm redundancy in degradation pathways.
- Use structural analogs (e.g., acetyl-leupeptin) to compare efficacy or employ irreversible inhibitors (e.g., MG-132) for parallel validation .
Data Interpretation & Experimental Design
Q. How should researchers address batch-to-batch variability in inhibitor potency?
Methodological Answer:
- Source the compound from suppliers providing certified purity (>95%) and lot-specific activity data.
- Pre-test each batch in a standardized protease inhibition assay (e.g., calpain-1) and normalize concentrations based on IC50 values.
- Document batch numbers and potency in metadata for reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response data in protease inhibition studies?
Methodological Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 and Hill coefficients. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
